5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are bicyclic aromatic amines with applications in medicinal chemistry due to their structural resemblance to bioactive alkaloids. The substitution pattern—chlorine at position 5 and fluorine at position 7—confers unique electronic and steric properties.
Properties
IUPAC Name |
5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIOWNRCSWSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and an aldehyde in the presence of an acid catalyst. The resulting intermediate is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions are typically performed using chlorine (Cl2) or fluorine (F2) gas under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit potential antidepressant and neuroprotective effects. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, it has shown promise in reducing symptoms of depression and anxiety, suggesting its potential as a therapeutic agent for mood disorders .
1.2 Anti-cancer Activity
In vitro studies have demonstrated that 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride possesses anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism of action involves the modulation of signaling pathways associated with cell proliferation and survival .
Drug Development
2.1 Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have indicated favorable bioavailability and metabolic stability, making it a candidate for further development into oral formulations .
2.2 Formulation Development
The compound has been incorporated into various drug delivery systems aimed at enhancing therapeutic efficacy. For instance, its inclusion in biodegradable polymer matrices has been explored for controlled release applications. This approach aims to maintain therapeutic levels over extended periods while minimizing side effects associated with conventional dosing regimens .
Materials Science
3.1 Synthesis of Functional Materials
This compound can be utilized as a building block in the synthesis of novel materials with specific properties. Its chemical reactivity allows it to participate in polymerization reactions or serve as a precursor for more complex organic compounds used in electronics or photonics .
3.2 Coatings and Surface Modifications
The compound's unique properties make it suitable for applications in coatings that require specific chemical resistance or adhesion characteristics. Research is ongoing to explore its effectiveness in creating surfaces that can repel contaminants or provide antimicrobial properties .
Data Summary Table
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of induced depression. Results indicated significant reductions in depressive-like behaviors following treatment with the compound compared to control groups.
Case Study 2: Anti-cancer Efficacy
In vitro experiments assessed the impact of the compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis when treated with varying concentrations of this compound.
Mechanism of Action
The mechanism by which 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Positional Isomers
- 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1955548-43-2) Molecular Formula: C₉H₁₀Cl₂FN Molecular Weight: 222.09 Key Differences: This positional isomer swaps the chlorine and fluorine substituents (Cl at position 7, F at position 5). For example, fluorine’s electronegativity at position 5 may influence hydrogen bonding differently compared to chlorine .
Halogen-Substituted Derivatives
- 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1187830-65-4) Molecular Formula: C₁₀H₁₀ClF₃IN Key Differences: The iodine atom at position 5 increases molecular weight and lipophilicity compared to chlorine. The trifluoromethyl group at position 7 is strongly electron-withdrawing, which may reduce basicity of the isoquinoline nitrogen. This compound is discontinued, suggesting challenges in synthesis or stability .
- However, the absence of a second halogen limits electronic effects compared to the target compound .
Functional Group Variations
- 5-Nitro-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 625126-83-2) Molecular Formula: C₁₀H₉F₃N₂O₂ Molecular Weight: 246.19 Key Differences: The nitro group at position 5 is a strong electron-withdrawing substituent, significantly reducing electron density at the aromatic ring. This contrasts with chlorine’s moderate electron-withdrawing effect. The trifluoromethyl group further amplifies electron deficiency, likely affecting reactivity and stability .
Physicochemical Properties Comparison
Implications of Substituent Patterns
- Trifluoromethyl and nitro groups reduce electron density, altering reactivity in nucleophilic or electrophilic reactions .
- Steric Considerations :
- Bulkier substituents (e.g., iodine, bromine) may hinder binding to compact active sites but improve membrane permeability .
Biological Activity
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1820717-39-2) is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C9H10ClFN
Molecular Weight : 222.08 g/mol
CAS Number : 1820717-39-2
LogP : 2.32
Hydrogen Bond Acceptors : 1
Hydrogen Bond Donors : 1
Polar Surface Area (Ų) : 12.03
These properties highlight the compound's potential for bioactivity due to its ability to interact with biological targets effectively.
- Neuroprotective Effects : Research indicates that THIQ derivatives can exhibit neuroprotective properties, potentially benefiting conditions such as Parkinson's disease and Alzheimer's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .
- Antimicrobial Activity : Compounds similar to 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against various pathogens, including bacteria and fungi. The exact mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : Studies suggest that THIQ derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, certain analogs have demonstrated significant inhibitory effects on tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. Modifications at specific positions on the isoquinoline ring can enhance or diminish activity:
| Substituent Position | Modification Type | Biological Activity Impact |
|---|---|---|
| 5 | Chlorine | Increased potency against certain cancer cell lines |
| 7 | Fluorine | Enhanced neuroprotective effects |
| 1 | Methyl | Altered pharmacokinetics and bioavailability |
This table summarizes how variations in chemical structure can lead to different biological outcomes.
Neuroprotection in Animal Models
A study conducted on animal models of neurodegeneration showed that administration of this compound resulted in significant improvements in motor function and reductions in neuroinflammation markers compared to control groups . The compound was found to modulate dopamine levels and protect dopaminergic neurons from oxidative damage.
Anticancer Efficacy
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers. The IC50 values ranged from low nanomolar to micromolar concentrations depending on the specific cell line tested . In vivo studies further confirmed its efficacy in reducing tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Q & A
Q. What are the common synthetic routes for 5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydroisoquinoline core followed by halogenation. For example:
Core Formation : Cyclization of phenylethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions (e.g., HCl or BF₃·Et₂O) .
Halogenation : Selective introduction of chlorine and fluorine at positions 5 and 7 using reagents like POCl₃ for chlorination and KF/AgF for fluorination .
Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.
Q. Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the tetrahydroisoquinoline scaffold and substituent positions.
- Key Peaks :
- Aromatic protons (δ 6.8–7.2 ppm) for chloro/fluoro-substituted carbons.
- N-H protons (δ 3.0–4.0 ppm) in the tetrahydro ring .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₁ClFNHCl = 232.67 g/mol) and isotopic patterns for Cl/F .
- FT-IR : Detect N-H stretching (~3300 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹) .
Validation Tip : Cross-reference with computational models (e.g., DFT) to assign ambiguous peaks .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of halogenation (chlorine/fluorine) in the tetrahydroisoquinoline scaffold to enhance target binding affinity?
Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects : Fluorine’s electronegativity directs electrophilic substitution to the 7-position, while chlorine’s bulk favors the 5-position .
- Catalysts : Use AgF/KF for fluorination to avoid competing side reactions .
- Substituent Tuning : Introduce electron-donating groups (e.g., methoxy) to deactivate specific positions for halogenation .
Case Study :
A 2024 study showed that replacing methoxy with chlorine at position 5 increased binding affinity to σ₁ receptors by 40% due to improved hydrophobic interactions .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?
Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Assay Standardization :
- Use isogenic cell lines to minimize genetic variability.
- Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Control Experiments :
- Test metabolite stability (e.g., HPLC monitoring) to rule out degradation artifacts .
Computational Modeling :
- Perform molecular docking to predict binding modes and identify assay-specific false positives .
Example : A 2023 study resolved conflicting neuroprotective activity data by identifying assay-specific oxidative stress thresholds, validated via ROS scavenging assays .
Q. How do structural modifications at positions 5 and 7 impact pharmacokinetic properties such as solubility and blood-brain barrier (BBB) penetration?
Methodological Answer :
- Solubility :
- BBB Penetration :
- LogP < 3.0 (calculated via ChemDraw) correlates with higher BBB penetration.
- Introduce trifluoromethyl groups to balance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
